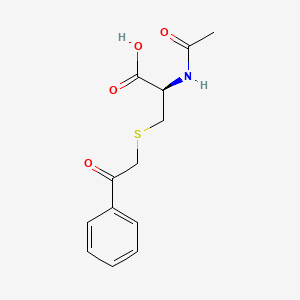
(2R)-2-acetamido-3-phenacylsulfanylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-acetamido-3-phenacylsulfanylpropanoic acid is a chiral compound with potential applications in various fields of chemistry and biology. This compound features an acetamido group, a phenacylsulfanyl group, and a propanoic acid backbone, making it a versatile molecule for synthetic and analytical purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-acetamido-3-phenacylsulfanylpropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-2-amino-3-mercaptopropanoic acid and phenacyl bromide.
Acetylation: The amino group of ®-2-amino-3-mercaptopropanoic acid is acetylated using acetic anhydride to form ®-2-acetamido-3-mercaptopropanoic acid.
Phenacylation: The thiol group of ®-2-acetamido-3-mercaptopropanoic acid is then reacted with phenacyl bromide in the presence of a base such as sodium hydroxide to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(2R)-2-acetamido-3-phenacylsulfanylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The phenacyl group can be reduced to a phenethyl group using reducing agents like sodium borohydride.
Substitution: The acetamido group can participate in nucleophilic substitution reactions, where the acetyl group is replaced by other acyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides, anhydrides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Phenethyl derivatives.
Substitution: Various acylated derivatives.
科学的研究の応用
(2R)-2-acetamido-3-phenacylsulfanylpropanoic acid has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (2R)-2-acetamido-3-phenacylsulfanylpropanoic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological macromolecules, while the phenacylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
(2R)-2-acetamido-3-mercaptopropanoic acid: Lacks the phenacyl group, making it less versatile in synthetic applications.
(2R)-2-amino-3-phenacylsulfanylpropanoic acid: Lacks the acetamido group, which may reduce its ability to form hydrogen bonds with biological targets.
Uniqueness
(2R)-2-acetamido-3-phenacylsulfanylpropanoic acid is unique due to the presence of both acetamido and phenacylsulfanyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
33869-67-9 |
|---|---|
分子式 |
C13H15NO4S |
分子量 |
281.33 g/mol |
IUPAC名 |
(2R)-2-acetamido-3-phenacylsulfanylpropanoic acid |
InChI |
InChI=1S/C13H15NO4S/c1-9(15)14-11(13(17)18)7-19-8-12(16)10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,14,15)(H,17,18)/t11-/m0/s1 |
InChIキー |
GBXIYVFOFVBRGY-NSHDSACASA-N |
異性体SMILES |
CC(=O)N[C@@H](CSCC(=O)C1=CC=CC=C1)C(=O)O |
正規SMILES |
CC(=O)NC(CSCC(=O)C1=CC=CC=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(2-Nitrophenyl)sulfanyl]methanamine](/img/structure/B14697021.png)
![(1R)-1-Methyl-2,3-dihydro[1,1'-biphenyl]-4(1H)-one](/img/structure/B14697023.png)
![N-[(Dibutylphosphoryl)methyl]-N-ethylethanamine](/img/structure/B14697036.png)
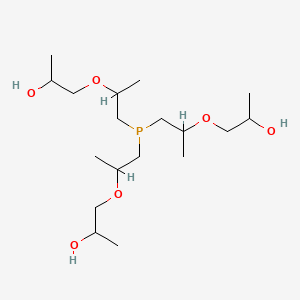


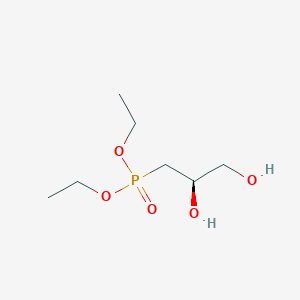
![Tributyl[(prop-2-en-1-yl)oxy]stannane](/img/structure/B14697060.png)
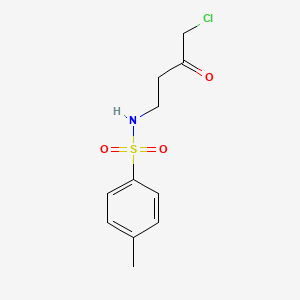

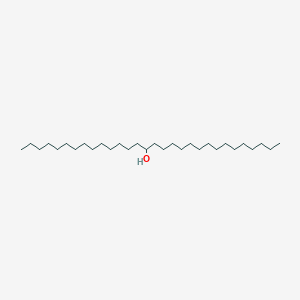
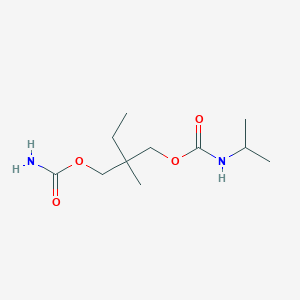
![Benzene, 1,1',1''-[(2-propynylthio)methylidyne]tris-](/img/structure/B14697103.png)
